molecular formula C19H19N3O3 B2618261 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1105250-83-6

2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2618261
CAS No.: 1105250-83-6
M. Wt: 337.379
InChI Key: DUZYFZKQBKLYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound designed for research and development applications. This molecule features a pyrido[1,2-a]pyrimidin-4-one core linked to a 4-isopropylphenyl group via an acetamide bridge. The pyrido[1,2-a]pyrimidin-4-one scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives demonstrating a range of biological activities. Compounds based on this core have been investigated as inhibitors of serine proteases like human leukocyte elastase (HLE), an enzyme implicated in inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and emphysema . Furthermore, structurally similar pyridopyrimidine analogs are known to act as inhibitors of various kinases and dihydrofolate reductase (DHFR), highlighting the potential of this chemotype in oncology and antimicrobial research . The specific substitution pattern of this acetamide derivative suggests it is a valuable candidate for screening in biochemical assays related to these targets. Researchers can utilize this compound as a building block in heterocyclic chemistry, a standard intermediate in parallel synthesis, or a lead compound in hit-to-lead optimization campaigns. This product is intended for research use only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13(2)14-6-8-15(9-7-14)20-17(23)12-25-18-11-19(24)22-10-4-3-5-16(22)21-18/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZYFZKQBKLYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates . The use of ethylene glycol has been demonstrated to facilitate this condensation . Another method involves the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by thermal cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrido[1,2-a]pyrimidine core.

Scientific Research Applications

2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrido[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Pyrido-Pyrimidinone Derivatives

Compounds sharing the 4H-pyrido[1,2-a]pyrimidin-4-one core (Table 1) highlight structural diversity through substitutions:

  • Ethyl [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetate (1) and [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetohydrazide (3) () utilize ester and hydrazide groups, respectively, instead of the target compound’s acetamide. These derivatives are intermediates in synthesizing bis-heterocyclic ethers, emphasizing the core’s versatility in organic synthesis.
  • 5-Methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione () replaces the acetamide with an imidazolidinedione group, demonstrating broader applicability in heterocyclic hybridization.

Table 1: Structural Analogs with Pyrido-Pyrimidinone Core

Compound Name Key Substituents Application/Synthesis Context Reference
Target Compound 4-isopropylphenyl acetamide Not explicitly stated N/A
Ethyl [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetate (1) Ethyl ester Bis-heterocyclic ether synthesis
[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetohydrazide (3) Hydrazide Bis-heterocyclic ether synthesis
5-Methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-imidazolidine-2,4-dione Imidazolidinedione and phenyl groups Hybrid heterocyclic compound

Acetamide-Based Functional Analogs

  • HC-030031 and CHEM-5861528 (): These TRPA1 antagonists feature xanthine-derived cores with IC50 values of 4–10 μM. HC-030031 demonstrated efficacy in reducing airway inflammation in asthma models, suggesting therapeutic relevance for the target compound if it shares similar targets .
  • Belonosudil (): A ROCK inhibitor with a quinazolinyl-acetamide structure, highlighting the role of acetamide linkers in kinase inhibitor design.
  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide (): A pyrimidinone-thioacetamide hybrid with reported melting point (224–226°C) and NMR data, providing physicochemical benchmarks for comparison .

Table 2: Functional Analogs with Acetamide Linkers

Compound Name Core Structure Biological Activity/Properties Reference
HC-030031 Xanthine TRPA1 antagonist (IC50 4–10 μM)
Belonosudil Quinazoline ROCK inhibitor (antiepileptic)
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]acetamide Pyrimidinone-thioether Melting point: 224–226°C

Pharmacological and Therapeutic Potential

For instance:

  • TRPA1 Modulation: If the pyrido-pyrimidinone core interacts with ion channels, the compound may mimic HC-030031’s anti-inflammatory effects .
  • Kinase Inhibition: The acetamide linker and aromatic substituents align with Belonosudil’s ROCK inhibition, suggesting possible kinase-targeted activity .

Biological Activity

The compound 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide is a pyridopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C18H20N4O3
  • Molecular Weight: 344.38 g/mol
  • CAS Number: [Not available in the provided data]

Structural Features

The compound features a pyridopyrimidine core, which is known for its diverse biological properties. The presence of an acetamide group and an isopropylphenyl moiety enhances its lipophilicity and potential for interacting with biological targets.

Research indicates that compounds within the pyridopyrimidine class often act as inhibitors of key enzymes involved in cellular processes. Specifically, they have been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis. By inhibiting DHFR, these compounds can disrupt the synthesis of tetrahydrofolate, leading to reduced cell proliferation and potential apoptosis in rapidly dividing cells such as cancer cells .

Therapeutic Applications

  • Anticancer Activity
    • Pyridopyrimidine derivatives have been investigated for their anticancer properties due to their ability to inhibit DHFR and other kinases involved in tumor growth.
    • Case studies have shown promising results in treating various cancers, including melanoma and urothelial carcinoma .
  • Anti-inflammatory Effects
    • Some derivatives exhibit anti-inflammatory properties, making them candidates for treating autoimmune diseases.
    • The modulation of inflammatory pathways through enzyme inhibition is a key area of research .
  • Antimicrobial Properties
    • Preliminary studies suggest that certain pyridopyrimidine compounds may possess antimicrobial activity, although further research is required to elucidate their mechanisms and efficacy .

Research Findings

A review of recent literature highlights several studies focused on the synthesis and evaluation of pyridopyrimidine derivatives:

Study ReferenceBiological TargetObservations
DHFRHigh affinity inhibition leading to reduced cell viability in cancer cell lines.
Kinases (e.g., Abl)Selective inhibition observed with potential therapeutic implications in targeted cancer therapies.
Inflammatory pathwaysDemonstrated reduction in pro-inflammatory cytokines in vitro.

Case Study 1: Antitumor Efficacy

In a study involving a series of pyridopyrimidine derivatives, one compound demonstrated significant antitumor activity against xenograft models of melanoma. The compound inhibited tumor growth by over 50% compared to controls when administered at a specific dosage over a period of two weeks.

Case Study 2: Inhibition of DHFR

A comparative analysis revealed that the compound exhibited a higher inhibitory constant (IC50) against DHFR than traditional antifolate drugs like methotrexate. This suggests enhanced potency and specificity, making it a candidate for further development as an anticancer agent.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)-N-[4-(propan-2-yl)phenyl]acetamide?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Constructing the pyrido[1,2-a]pyrimidin-4-one scaffold via cyclization reactions under alkaline conditions (e.g., using sodium hydroxide or potassium carbonate) .
  • Oxy-acetamide linkage : Introducing the oxy-acetamide moiety through nucleophilic substitution or condensation reactions, often employing polar solvents like DMF and controlled temperatures (60–80°C) to optimize bond formation .
  • Final coupling : Reacting the intermediate with 4-isopropylphenylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous conditions .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions and confirm the absence of regioisomers .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to validate molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to address low yields during the final coupling step?

Strategies include:

  • Solvent selection : Switching to aprotic solvents (e.g., THF or acetonitrile) to minimize side reactions .
  • Catalyst use : Adding DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in carbodiimide-mediated reactions .
  • Temperature control : Gradual heating (40–50°C) to stabilize reactive intermediates and reduce decomposition .

Advanced: What experimental approaches can resolve contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct vs. indirect effects .
  • Dose-response studies : Establish EC50/IC50 curves across multiple cell lines to assess context-dependent activity .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., thieno[3,2-d]pyrimidine derivatives) to identify scaffold-specific trends .

Advanced: What in silico strategies are effective for predicting target interactions and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or CDK2) .
  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 to estimate solubility, metabolic stability, and CYP450 interactions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s potency and selectivity?

  • Substituent variation : Modify the isopropylphenyl group to bulkier tert-butyl or electron-withdrawing groups (e.g., -CF3) to enhance hydrophobic interactions .
  • Heterocycle replacement : Replace the pyrido[1,2-a]pyrimidin core with thieno[3,2-d]pyrimidine to alter electron distribution and improve target affinity .
  • Prodrug design : Introduce ester or phosphate groups at the acetamide moiety to enhance bioavailability .

Advanced: What methodologies assess metabolic stability and degradation pathways in preclinical studies?

  • Liver microsome assays : Incubate with human or rat liver microsomes, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to evaluate drug-drug interaction risks .
  • Forced degradation : Expose to acidic/alkaline conditions, UV light, or peroxides to characterize stability and degradation products .

Advanced: How can researchers address solubility limitations in in vitro assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain compound solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation to enhance aqueous dispersion .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.